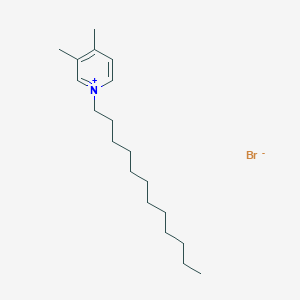
1-Dodecyl-3,4-dimethylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-3,4-dimethylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C19H34BrN. It is known for its surfactant properties and is commonly used in various industrial and research applications. This compound is characterized by its long hydrophobic dodecyl chain and a pyridinium head group, which makes it effective in reducing surface tension and forming micelles in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecyl-3,4-dimethylpyridin-1-ium bromide typically involves the quaternization of 3,4-dimethylpyridine with 1-bromododecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether. The crude product is purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure complete conversion. The product is isolated by filtration and dried under reduced pressure to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Dodecyl-3,4-dimethylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Substitution: The bromide ion can be substituted with other anions such as chloride or sulfate.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield pyridine derivatives and dodecanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Silver salts like silver nitrate are used to facilitate the exchange of bromide with other anions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Oxidation: N-oxides of 1-Dodecyl-3,4-dimethylpyridin-1-ium.
Substitution: 1-Dodecyl-3,4-dimethylpyridin-1-ium chloride or sulfate.
Hydrolysis: Pyridine derivatives and dodecanol.
Scientific Research Applications
1-Dodecyl-3,4-dimethylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the study of membrane proteins and as a detergent in cell lysis buffers.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants
Mechanism of Action
The mechanism of action of 1-Dodecyl-3,4-dimethylpyridin-1-ium bromide is primarily based on its surfactant properties. The compound reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is exploited in various applications, such as solubilizing membrane proteins and enhancing the permeability of cell membranes. The pyridinium head group interacts with negatively charged surfaces, while the hydrophobic tail inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
- 1-Dodecylpyridinium bromide
- 1-Dodecyl-4-(dimethylamino)pyridin-1-ium bromide
- 1-Benzyl-4-(dimethylamino)pyridin-1-ium bromide
Uniqueness
1-Dodecyl-3,4-dimethylpyridin-1-ium bromide is unique due to the presence of two methyl groups on the pyridine ring, which enhances its hydrophobicity and surfactant properties compared to other similar compounds. This structural feature makes it more effective in applications requiring strong surfactant activity and micelle formation .
Properties
CAS No. |
61237-17-0 |
|---|---|
Molecular Formula |
C19H34BrN |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-dodecyl-3,4-dimethylpyridin-1-ium;bromide |
InChI |
InChI=1S/C19H34N.BrH/c1-4-5-6-7-8-9-10-11-12-13-15-20-16-14-18(2)19(3)17-20;/h14,16-17H,4-13,15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QCKYEHITUOUZOW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC(=C(C=C1)C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


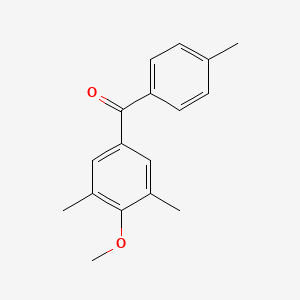
![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)
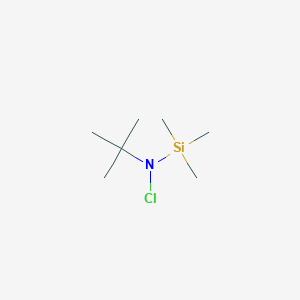
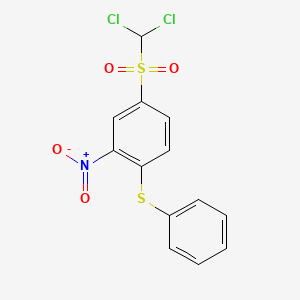

![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
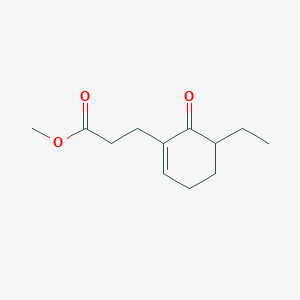
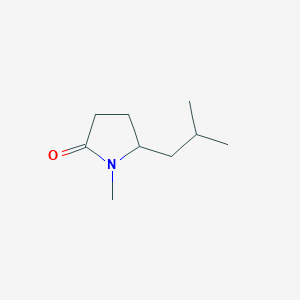
![3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14587020.png)

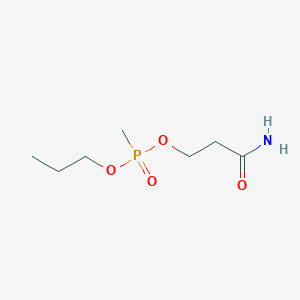
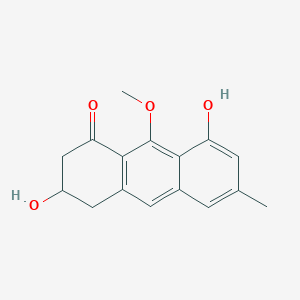
![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)

